molecular formula C13H21NO3 B14382303 Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 89732-46-7

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Katalognummer: B14382303
CAS-Nummer: 89732-46-7
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: MHUCBHZKTQSINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate often involves complex multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method can be more complex and expensive .

Industrial Production Methods

Industrial production of spirocyclic compounds can be challenging due to the complexity of the synthetic routes. advancements in catalytic processes and optimization of reaction conditions have made it possible to produce these compounds on a larger scale. The use of continuous flow reactors and automated synthesis platforms are some of the methods employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted spirocyclic derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate stands out due to its specific inhibitory action on the MmpL3 protein, making it a promising candidate for the development of new antituberculosis drugs. Its unique spirocyclic structure also imparts distinct chemical properties that are not commonly found in other similar compounds .

Eigenschaften

CAS-Nummer

89732-46-7

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-2-17-12(16)14-10-6-7-11(15)13(14)8-4-3-5-9-13/h2-10H2,1H3

InChI-Schlüssel

MHUCBHZKTQSINT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCCC(=O)C12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.